Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-
Description
Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- (CAS: 66522-61-0) is an aromatic amine derivative featuring a 2-methyl-1,3-dioxolane ring attached to the para position of a benzylamine scaffold. Its molecular formula is C₁₁H₁₅NO₂, with a molar mass of 193.24 g/mol . The dioxolane moiety, a five-membered oxygen-containing heterocycle, confers unique electronic and steric properties, distinguishing it from other benzylamine derivatives. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive primary amine group and hydrolytically stable dioxolane ring.
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(13-6-7-14-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYJTLDRTBOOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498182 | |
| Record name | 1-[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66522-61-0 | |
| Record name | 1-[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- typically involves the reaction of benzenemethanamine with 2-methyl-1,3-dioxolane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzenemethanamine group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while reduction can produce amines .
Scientific Research Applications
Drug Development
Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- has shown promise as a lead compound in drug development. Its structural features may enhance its binding affinity to biological targets such as receptors and enzymes. Interaction studies have demonstrated that derivatives of this compound can optimize drug formulations and improve therapeutic outcomes .
Case Study: Binding Affinity
A study explored the binding interactions of benzenemethanamine derivatives with serotonin receptors. The findings indicated that modifications to the dioxolane ring significantly influenced binding affinity, suggesting that this compound could be tailored for specific pharmacological effects.
Synthetic Pathways
The synthesis of benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- can be achieved through various methods, including:
- Nucleophilic Substitution : Utilizing the dioxolane ring as a reactive site.
- Amine Functionalization : Modifying the amine group to enhance solubility and reactivity.
These pathways are crucial for producing derivatives that may exhibit enhanced biological properties or different functionalities .
Data Table: Comparison of Structural Analogues
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzenemethanamine | C7H9N | Basic amine structure; lacks cyclic ether |
| 4-Methylbenzenemethanamine | C8H11N | Increased lipophilicity due to para methyl group |
| 2-(2-Methyl-1,3-dioxolan-2-yl)aniline | C10H13N | Aniline derivative with potential different activity |
Solvent Development
Benzenemethanamine derivatives are being explored as potential bio-based solvents. The presence of the dioxolane moiety may enhance solubility and reduce toxicity compared to traditional solvents. Research indicates that these compounds can be synthesized from renewable resources, aligning with sustainability goals in the chemical industry .
Case Study: Bio-Based Solvents
A case study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative solvent. The study emphasized the importance of evaluating toxicity and functional performance in developing green solvents .
Toxicity Profile
While benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- exhibits potential benefits in various applications, it is essential to consider its safety profile. Toxicological assessments are critical for understanding its environmental impact and ensuring compliance with regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).
Data Table: Toxicity Parameters
| Parameter | Value |
|---|---|
| Flash Point | 110 °C |
| Density | 1.012 g/mL at 25 °C |
| Skin Irritation Potential | Causes skin irritation |
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Electronic and Steric Effects
- The primary amine group allows for facile derivatization, unlike the dimethylamino group in N,N-dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline, which is sterically hindered .
Physicochemical Properties
- The benzothiazole analog (LogP = 3.13) exhibits higher lipophilicity than the dioxolane-containing compounds, suggesting better membrane permeability but lower aqueous solubility .
- The sulfonyl fluoride derivative is highly reactive toward nucleophiles, making it unsuitable for long-term storage but ideal for covalent bonding applications .
Stability and Reactivity Trends
- Hydrolytic Stability : The dioxolane ring in the target compound is stable under basic conditions but may hydrolyze in acidic media to form a diol. Thiazole rings are more hydrolytically inert .
- Thermal Stability : Sulfonyl fluorides (e.g., ) decompose at high temperatures, whereas dioxolane and thiazole derivatives remain stable up to 200°C .
Biological Activity
Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-, also known by its CAS number 12435386, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- is . The compound features a benzenemethanamine backbone with a 1,3-dioxolane ring, which may contribute to its biological properties. The presence of the dioxolane moiety is significant as it often enhances the solubility and bioavailability of compounds.
Biological Activities
Research indicates that Benzenemethanamine derivatives exhibit various biological activities:
- Antimicrobial Activity : Several studies have explored the antimicrobial properties of similar compounds. For instance, derivatives with amine functionalities have shown effectiveness against a range of bacteria and fungi. The presence of the dioxolane ring may enhance these effects by improving interaction with microbial membranes.
- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and subsequent activation of caspases.
- Cholesterol Regulation : Similar compounds have been investigated for their role in inhibiting cholesteryl ester transfer protein (CETP) activity, which is crucial for lipid metabolism. Inhibitors of CETP can potentially lower LDL cholesterol levels, thus reducing cardiovascular risk.
Data Tables
The following table summarizes key research findings related to the biological activity of Benzenemethanamine derivatives:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| CETP Inhibition | Reduces cholesterol levels |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzenemethanamine derivatives found that those with halogen substitutions on the aromatic ring exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent position and electronic effects on antimicrobial potency.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that Benzenemethanamine derivatives led to significant reductions in cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that these compounds activate apoptotic pathways through mitochondrial damage.
- Lipid Metabolism : Research focusing on CETP inhibitors noted that certain benzenemethanamine derivatives effectively reduced CETP activity in vitro, suggesting potential applications in managing dyslipidemia.
Q & A
Q. What cross-coupling reactions are feasible with the dioxolane-protected aromatic ring?
- Methodological Answer : Suzuki-Miyaura coupling using Pd catalysts and boronic acids introduces aryl/heteroaryl groups. Ensure anhydrous conditions to prevent acetal hydrolysis during catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
